molecular formula C23H33NO7 B10821647 (3R,4S,5R,6R)-6-(hydroxymethyl)-4-(8-quinolin-6-yloxyoctoxy)oxane-2,3,5-triol

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(8-quinolin-6-yloxyoctoxy)oxane-2,3,5-triol

Cat. No.: B10821647
M. Wt: 435.5 g/mol
InChI Key: PHDIJLFSKNMCMI-ITGJKDDRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HTI-1 involves multiple steps, starting from a glucose analogue. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups of the glucose analogue are protected using suitable protecting groups to prevent unwanted reactions.

    Formation of the Core Structure: The protected glucose analogue undergoes a series of reactions, including glycosylation and coupling reactions, to form the core structure of HTI-1.

    Deprotection: The protecting groups are removed under mild conditions to yield the final product, HTI-1.

Industrial Production Methods

Industrial production of HTI-1 would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalysts), and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

HTI-1 undergoes various chemical reactions, including:

    Oxidation: HTI-1 can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of HTI-1 can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: HTI-1 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable base or catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated compounds, amines.

Scientific Research Applications

HTI-1 has a wide range of applications in scientific research:

Comparison with Similar Compounds

HTI-1 is unique compared to other glucose analogues due to its enhanced inhibitory effect on PfHT1 . Similar compounds include:

    C3361: The parent compound of HTI-1, with less inhibitory potency.

    Phloretin: Another glucose analogue with inhibitory effects on glucose transporters but less specific to PfHT1.

    Glucose Pentaacetate: A glucose derivative with different biological activities.

HTI-1 stands out due to its specificity and potency in inhibiting the Plasmodium hexose transporter, making it a promising candidate for antimalarial drug development .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C23H33NO7

Molecular Weight

435.5 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(8-quinolin-6-yloxyoctoxy)oxane-2,3,5-triol

InChI

InChI=1S/C23H33NO7/c25-15-19-20(26)22(21(27)23(28)31-19)30-13-6-4-2-1-3-5-12-29-17-9-10-18-16(14-17)8-7-11-24-18/h7-11,14,19-23,25-28H,1-6,12-13,15H2/t19-,20-,21-,22+,23?/m1/s1

InChI Key

PHDIJLFSKNMCMI-ITGJKDDRSA-N

Isomeric SMILES

C1=CC2=C(C=CC(=C2)OCCCCCCCCO[C@H]3[C@@H]([C@H](OC([C@@H]3O)O)CO)O)N=C1

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCCCCCCCCOC3C(C(OC(C3O)O)CO)O)N=C1

Origin of Product

United States

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